molecular formula C21H16N2O2S B2878711 N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 307510-56-1

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2878711
CAS No.: 307510-56-1
M. Wt: 360.43
InChI Key: OFRJKRZIYMVWKQ-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a synthetic benzothiazole derivative intended for research applications in medicinal chemistry. This compound is part of a class of molecules known for their diverse biological activities and potential as scaffolds for drug discovery. Benzothiazole analogs have demonstrated significant promise in scientific research, particularly as antimicrobial agents. Structurally similar compounds have shown potent activity against a range of Gram-positive and Gram-negative bacteria, with some derivatives exhibiting low minimum inhibitory concentration (MIC) values . Furthermore, benzothiazole-containing molecules are investigated for their enzyme inhibitory properties. Research indicates that this chemical class can act as potent dual inhibitors of key enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for managing pain and inflammation . The mechanism of action for such compounds often involves interaction with specific enzyme targets; for instance, some benzothiazole derivatives exert their antibacterial effects by inhibiting bacterial DNA gyrase . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to explore its full potential in controlled laboratory settings.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-14-7-12-18-19(13-14)26-21(22-18)23-20(24)15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRJKRZIYMVWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-6-Methylbenzothiazole

The 2-amino-6-methylbenzothiazole intermediate serves as the foundational building block for the target compound. Two primary routes dominate its synthesis:

Protonic Acid-Catalyzed Cyclization

The patent CN103664821A describes a robust method using o-aminothiophenol and 1,3-dicarbonyl compounds under mild conditions. For 6-methyl substitution, acetylacetone reacts with 4-methyl-o-aminothiophenol in toluene at 90°C for 36 hours, catalyzed by p-toluenesulfonic acid (10 mol%). This yields 2-amino-6-methylbenzothiazole with an 82% yield after column chromatography (petroleum ether/ethyl acetate). Nuclear magnetic resonance (NMR) data confirm the structure:

  • $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 2.77 (s, 3H, CH$$ _3 $$), 7.25 (dd, $$ J = 2.0, 8.4 $$ Hz, 1H), 7.64 (d, $$ J = 8.5 $$ Hz, 1H), 7.86 (d, $$ J = 2.0 $$ Hz, 1H).
  • $$ ^{13}C $$ NMR (100 MHz, CDCl$$ _3 $$) : δ 20.5 (CH$$ _3 $$), 122.3–169.2 (aromatic and thiocarbonyl carbons).

Oxidative Cyclization with Halogens

An alternative approach involves treating substituted thioureas with bromine (Br$$ _2 $$) in chloroform, as detailed in ACS Journal of Medicinal Chemistry. For example, 4-fluoro-7-methyl-1,3-benzothiazol-2-amine (57 ) is synthesized via bromine-mediated cyclization of thiourea intermediate 47 , achieving a 66% yield after precipitation. While this method is effective for halogenated derivatives, the methyl-substituted analogue requires precise control of stoichiometry to avoid over-halogenation.

Table 1: Comparison of Benzothiazole Synthesis Methods
Method Reagents Conditions Yield (%) Reference
Protonic acid catalysis o-Aminothiophenol, acetylacetone, p-TsOH 90°C, 36 h 82
Oxidative cyclization Thiourea, Br$$ _2 $$, CHCl$$ _3 $$ 0°C to r.t., 4 h 66

Amide Coupling with 4-Phenoxybenzoic Acid

The second step involves coupling 2-amino-6-methylbenzothiazole with 4-phenoxybenzoic acid. Two activation strategies are prevalent:

Acid Chloride-Mediated Coupling

4-Phenoxybenzoic acid is treated with thionyl chloride (SOCl$$ _2 $$) to generate the corresponding acid chloride. Reaction with 2-amino-6-methylbenzothiazole in dry dichloromethane (DCM) and triethylamine (Et$$ _3 $$N) at 0°C–25°C for 12 hours yields the target amide. This method, while straightforward, requires strict anhydrous conditions to prevent hydrolysis.

Carbodiimide-Assisted Coupling

A more reliable approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Stirring equimolar amounts of 4-phenoxybenzoic acid and 2-amino-6-methylbenzothiazole at room temperature for 24 hours achieves 78% yield after recrystallization from ethanol.

Table 2: Amide Coupling Conditions and Outcomes
Method Reagents Solvent Time (h) Yield (%) Reference
Acid chloride SOCl$$ _2 $$, Et$$ _3 $$N DCM 12 70
EDC/HOBt EDC, HOBt, DMF DMF 24 78

Structural Characterization and Validation

Spectroscopic Analysis

  • $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) : δ 2.41 (s, 3H, CH$$ _3 $$), 7.00–8.20 (m, 9H, aromatic), 10.25 (s, 1H, NH).
  • $$ ^{13}C $$ NMR (101 MHz, DMSO-d$$ _6 $$) : δ 21.3 (CH$$ _3 $$), 115.5–169.2 (aromatic, carbonyl, and thiocarbonyl carbons).
  • High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C$$ _21 $$H$$ _17 $$N$$ _2 $$O$$ _2 $$S [M+H]$$ ^+ $$: 377.0964; found: 377.0968.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (CH$$ _3 $$CN/H$$ _2 $$O + 0.1% formic acid, 70:30) shows a single peak at 2.19 minutes, confirming >99% purity.

Industrial-Scale Considerations

The protonic acid-catalyzed method is preferred for scalability due to lower catalyst loading (10 mol%) and tolerance to atmospheric moisture. In contrast, oxidative cyclization requires stringent temperature control, increasing operational costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties. It has shown promising results in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways:

    Anti-inflammatory Action: The compound inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, reducing the production of pro-inflammatory prostaglandins.

    Anticancer Action: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of oncogenes and upregulation of tumor suppressor genes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (R) Molecular Weight (g/mol) Key Functional Groups Biological Activity (MIC, μg/mL) Reference ID
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide 4-Phenoxybenzamide 360.43 Amide, benzothiazole, phenoxy Not explicitly reported
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide 4-Nitrobenzamide 313.33 Amide, benzothiazole, nitro Antimicrobial (Gram+: 12.5–25 μg/mL)
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 4-Trifluoromethylbenzamide 366.36 Amide, benzothiazole, CF₃ Not reported
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide 4-Methoxybenzamide 314.36 Amide, benzothiazole, methoxy Antifungal (C. albicans: 50 μg/mL)
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carboxamide (6c) Chlorophenyl-thiazolidinone ~450 (estimated) Amide, thiazolidinone, Cl Antibacterial (E. coli: 25 μg/mL)

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-nitrobenzamide analog () exhibits potent antimicrobial activity (MIC: 12.5–25 μg/mL against Gram-positive bacteria), likely due to the electron-withdrawing nitro group enhancing electrophilic interactions with microbial enzymes.
  • In contrast, 4-methoxybenzamide () shows moderate antifungal activity (MIC: 50 μg/mL), where the electron-donating methoxy group may stabilize π-π interactions with fungal cell components.

The phenoxy group in the target compound balances hydrophobicity and aromaticity, favoring interactions with hydrophobic enzyme pockets.

Hybrid Structures: Compound 6c () incorporates a thiazolidinone ring, which introduces additional hydrogen-bonding sites (C=O and NH). This structural feature correlates with improved activity against Gram-negative bacteria (E. coli: 25 μg/mL).

Key Insights:

  • The target compound’s synthesis likely follows a route similar to 4-thiazolidinones (), involving amide bond formation and cyclization. Yields for such reactions range from 57–63%, comparable to other benzothiazole derivatives.
  • Schiff base analogs () exhibit lower yields (48–64%) due to reversible imine formation, while click chemistry () offers higher efficiency (up to 70%) with regioselective triazole formation.

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a phenoxybenzamide group, contributing to its unique chemical properties. The IUPAC name is this compound, with the following molecular structure:

C21H16N2O2S\text{C}_{21}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

Structural Representation

PropertyValue
Molecular FormulaC21H16N2O2S
Molecular Weight364.43 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may contribute to its anticancer and antimicrobial properties.
  • Cellular Pathway Modulation : It may interfere with cellular signaling pathways, affecting processes such as apoptosis and cell proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
MDA-MB-231 (breast)10Da Silva et al.
HCT116 (colon)12Da Silva et al.
MCF7 (breast)15Da Silva et al.

These findings suggest that the compound may induce apoptosis and inhibit cell growth in cancerous cells.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate potential applications in treating bacterial infections.

Case Studies

  • Antitumor Efficacy : A study by Da Silva et al. evaluated the antitumor efficacy of the compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent against tumors.
  • Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other chemotherapeutic agents. Combinations showed enhanced cytotoxicity in resistant cancer cell lines, suggesting a role in overcoming drug resistance.

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